molecular formula C12H22N2O4 B13952548 Dipropan-2-yl piperazine-1,4-dicarboxylate CAS No. 6298-76-6

Dipropan-2-yl piperazine-1,4-dicarboxylate

Cat. No.: B13952548
CAS No.: 6298-76-6
M. Wt: 258.31 g/mol
InChI Key: PUAPXXDNPICZRQ-UHFFFAOYSA-N
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Description

Dipropan-2-yl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . . This compound is characterized by its piperazine ring structure, which is substituted with two isopropyl ester groups at the 1 and 4 positions.

Properties

CAS No.

6298-76-6

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

dipropan-2-yl piperazine-1,4-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-9(2)17-11(15)13-5-7-14(8-6-13)12(16)18-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

PUAPXXDNPICZRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of dipropan-2-yl piperazine-1,4-dicarboxylate typically involves the esterification of piperazine-1,4-dicarboxylic acid with isopropanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Dipropan-2-yl piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Dipropan-2-yl piperazine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipropan-2-yl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release piperazine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Dipropan-2-yl piperazine-1,4-dicarboxylate can be compared with other piperazine derivatives such as:

Biological Activity

Dipropan-2-yl piperazine-1,4-dicarboxylate is a notable compound within the class of piperazine derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 270.31 g/mol
  • Structure : The compound features a piperazine ring with two propan-2-yl groups and two carboxylate moieties, enhancing its solubility and bioavailability compared to other piperazine derivatives.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Neurotransmitter Modulation

Research indicates that this compound may interact with neurotransmitter receptors involved in serotonergic and dopaminergic pathways. This interaction suggests potential applications in treating psychiatric disorders, including depression and anxiety.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest it possesses significant antibacterial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa8 μg/mL
Staphylococcus aureus16 μg/mL

3. Antioxidant Activity

Recent studies have explored the antioxidative potential of piperazine derivatives, including this compound. The compound may reduce reactive oxygen species (ROS) production and stabilize mitochondrial membranes, suggesting its utility in conditions characterized by oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : It is hypothesized that the compound modulates the activity of neurotransmitter receptors, potentially influencing mood and behavior.
  • Membrane Disruption : Studies indicate that dipropan-2-yl piperazine derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of dipropan-2-yl piperazine derivatives against resistant strains of bacteria, it was found that the compound exhibited superior activity compared to traditional antibiotics like norfloxacin. The study highlighted its potential as a novel antibacterial agent with a reduced risk of developing resistance .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment demonstrated that dipropan-2-yl piperazine derivatives could enhance serotonin levels in animal models. This finding supports its potential application in treating depression and anxiety disorders .

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